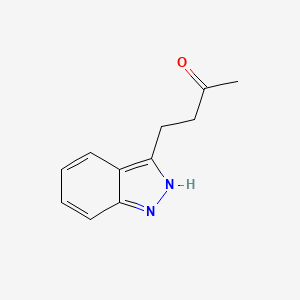
4-(1H-Indazol-3-YL)butan-2-one
Overview
Description
4-(1H-Indazol-3-YL)butan-2-one is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.22600 . It is also known as 3-(3-Oxobutyl)-1H-indole .
Synthesis Analysis
The synthesis of indazoles, including 4-(1H-Indazol-3-YL)butan-2-one, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-(1H-Indazol-3-YL)butan-2-one consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 188.09500 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-Indazol-3-YL)butan-2-one are complex and involve several steps. These include transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
4-(1H-Indazol-3-YL)butan-2-one has a density of 1.19g/cm3, a boiling point of 367.2ºC at 760 mmHg, and a flash point of 179.5ºC . The melting point is not available .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives have been found to possess significant anti-inflammatory activities . For instance, 2,3-disubstituted tetrahydro-2H-indazoles have shown promising results in in vivo anti-inflammatory potential in different experimental models .
Antimicrobial Applications
Indazole-based compounds have also been reported to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-HIV Applications
Indazole derivatives have shown potential as anti-HIV agents . This suggests that they could be used in the development of new therapeutic strategies for HIV.
Anticancer Applications
Indazole derivatives have demonstrated anticancer activities . For example, 3-amino-1H-indazole-1-carboxamides have shown promising antiproliferative activity, inhibiting the growth of many neoplastic cell lines . Another compound, 10ec, has been found to induce apoptosis in BT-474 cells .
Hypoglycemic Applications
Indazole derivatives have been found to possess hypoglycemic activities . This suggests that they could be used in the treatment of diabetes.
Antiprotozoal Applications
Indazole-based compounds have shown potential as antiprotozoal agents . This makes them potential candidates for the development of new drugs for the treatment of protozoal infections.
Antihypertensive Applications
Indazole derivatives have been found to possess antihypertensive activities . This suggests that they could be used in the treatment of hypertension.
Agro-Chemical Applications
Some indazole derivatives, such as CGR3, have been found to stimulate root growth and influence the levels of endogenous hormones (IAA, ABA, and GA3), playing an important role in controlling primary root development . This suggests that they could be used as agro-chemicals to promote plant growth.
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
4-(1H-Indazol-3-YL)butan-2-one interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of 4-(1H-Indazol-3-YL)butan-2-one’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
properties
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indazol-3-YL)butan-2-one | |
CAS RN |
214541-51-2 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)

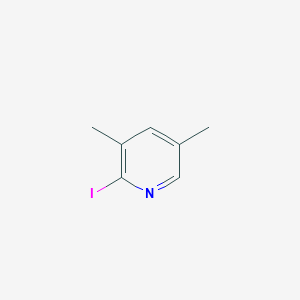
![4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1504614.png)
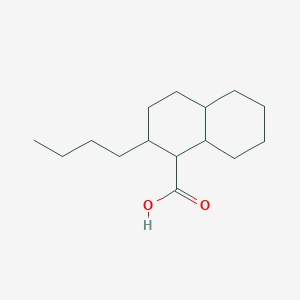
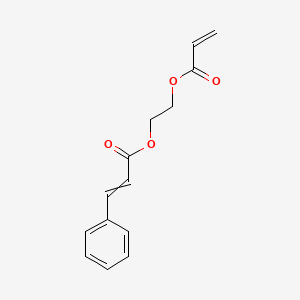
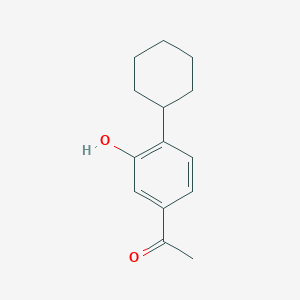
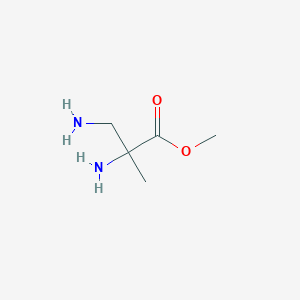
![3-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B1504626.png)
![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)

![Ethyl 3-(dimethylamino)-2-{1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl}prop-2-enoate](/img/structure/B1504629.png)
